

# Understanding barium chlorate instability with sulfur and ammonium

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## Compound of Interest

Compound Name: Barium chlorate

Cat. No.: B081389

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## Technical Support Center: Barium Chlorate Instability

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **barium chlorate**, focusing on its instability with sulfur and ammonium compounds.

## Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **barium chlorate**?

A1: **Barium chlorate** is a strong oxidizing agent that poses significant fire and explosion risks.  
[1][2] It can form highly flammable and explosive mixtures with combustible materials, especially when they are finely divided.[1][2] These mixtures can be ignited by friction, heat, or shock.[1][2][3] **Barium chlorate** is also toxic if ingested or inhaled.[1][4]

Q2: Why is mixing **barium chlorate** with sulfur extremely dangerous?

A2: Mixtures of **barium chlorate** and sulfur are prone to spontaneous ignition.[3][5] Sulfur can react with moisture and air to form trace amounts of sulfuric acid. This acid reacts with **barium chlorate** to produce chlorine dioxide ( $\text{ClO}_2$ ), a highly unstable and explosive gas that can ignite combustible materials on contact.[3] Due to this instability, mixing chlorates with sulfur should be avoided.

Q3: What happens when **barium chlorate** is mixed with ammonium compounds?

A3: Mixing **barium chlorate** with ammonium salts is extremely hazardous and can lead to spontaneous decomposition and ignition.<sup>[1][2]</sup> The combination is highly unstable and potentially explosive.<sup>[2]</sup> For this reason, **barium chlorate** must be stored separately and not come into contact with any ammonium compounds.<sup>[4]</sup>

Q4: Are mixtures containing **barium chlorate** sensitive to friction and shock?

A4: Yes, mixtures made with **barium chlorate** are often highly sensitive to both friction and shock, sometimes even more so than mixtures based on potassium chlorate.<sup>[3]</sup> This sensitivity increases the risk of accidental ignition or explosion during handling.

Q5: What are the decomposition products of **barium chlorate** in a fire?

A5: When involved in a fire, **barium chlorate** can produce poisonous and irritating gases, including Barium Oxide and Chlorine compounds.<sup>[4][6]</sup> As an oxidizer, it accelerates the burning of other substances even though it is not combustible itself.<sup>[1][4]</sup>

Q6: Are there safer alternatives to **barium chlorate** in pyrotechnics?

A6: Yes. Due to the significant safety concerns and instability of **barium chlorate**, its use has declined.<sup>[5]</sup> More stable compounds such as barium nitrate and barium carbonate are now often used to produce green colors in pyrotechnics.<sup>[7]</sup> Potassium perchlorate is another common, more stable alternative to chlorates in general.<sup>[5]</sup>

## Troubleshooting Guides

### Issue 1: Spontaneous Ignition of a **Barium Chlorate** Mixture

- Potential Causes:
  - Contamination: The mixture may be contaminated with sulfur, sulfides, ammonium salts, powdered metals, or acidic compounds.<sup>[2][3]</sup> These substances can react with **barium chlorate**, leading to spontaneous ignition.
  - Friction or Impact: The mixture may have been subjected to accidental friction or shock during handling, grinding, or transport.<sup>[3]</sup>

- Heat Exposure: The material may have been stored near a heat source or exposed to elevated temperatures, which can cause it to decompose and ignite.[1][2]
- Preventative Measures & Solutions:
  - Strictly Avoid Incompatibles: Never allow **barium chlorate** to come into contact with sulfur, ammonium compounds, acids, or finely powdered metals.[3][4]
  - Proper Handling: Handle **barium chlorate** and its mixtures with extreme care. Do not grind or subject them to friction or shock.[3] Use appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[4][6]
  - Controlled Environment: Work in a well-ventilated area, such as a chemical fume hood. Use explosion-proof electrical equipment and prevent the accumulation of dust.[4]
  - Correct Storage: Store **barium chlorate** in a tightly closed container, away from combustible materials, heat sources, and incompatible substances.[4]

## Issue 2: Poor Flame Color (Yellow/Orange Tint) in Pyrotechnic Compositions

- Potential Cause:
  - Sodium Contamination: The **barium chlorate** may be contaminated with sodium ions, which produce a strong yellow-orange flame that can overpower the desired green color from barium. This often occurs when **barium chlorate** is synthesized via a double displacement reaction with sodium chloride.[3][7]
- Preventative Measures & Solutions:
  - Purification: Purify the **barium chlorate** by recrystallization. **Barium chlorate** is less soluble in water than sodium chloride, allowing for separation upon cooling a concentrated solution.[7] Multiple recrystallizations may be necessary to remove all traces of sodium.
  - Alternative Synthesis: Prepare **barium chlorate** using a sodium-free route, such as the electrolysis of a barium chloride solution, to avoid sodium contamination from the start.[3]

## Data Presentation

Table 1: Physical and Chemical Properties of **Barium Chlorate**

Property	Value	Reference
Chemical Formula	Ba(ClO <sub>3</sub> ) <sub>2</sub>	[1]
Appearance	White crystalline solid	[1][2]
GHS Hazard Codes	H271 (Oxidizer), H302 (Harmful if swallowed), H332 (Harmful if inhaled)	[1]
Solubility in Water	37.9 g / 100 g water at 25 °C	[1]

| Solubility in Other Solvents | Slightly soluble in ethanol, acetone |[1] |

Table 2: Comparative Thermodynamic Data

Compound	Heat of Formation (kcal/mol)	Heat of Decomposition (kcal/mol)	Note
Barium Chlorate (Ba(ClO <sub>3</sub> ) <sub>2</sub> )	-184.4	-28.0	Releases more heat upon decomposition, increasing the risk of a runaway reaction.[8][9]

| Potassium Chlorate (KClO<sub>3</sub>) | -95.1 | -10.6 | |

Table 3: Occupational Exposure Limits for Soluble Barium Compounds (as Ba)

Agency	Limit (8-hour TWA)	Reference
OSHA (PEL)	0.5 mg/m <sup>3</sup>	[4]
NIOSH (REL)	0.5 mg/m <sup>3</sup> (10-hour)	[4]

| ACGIH (TLV) | 0.5 mg/m<sup>3</sup> [\[4\]](#) |

## Experimental Protocols

### Protocol 1: Synthesis of **Barium Chlorate** via Double Displacement

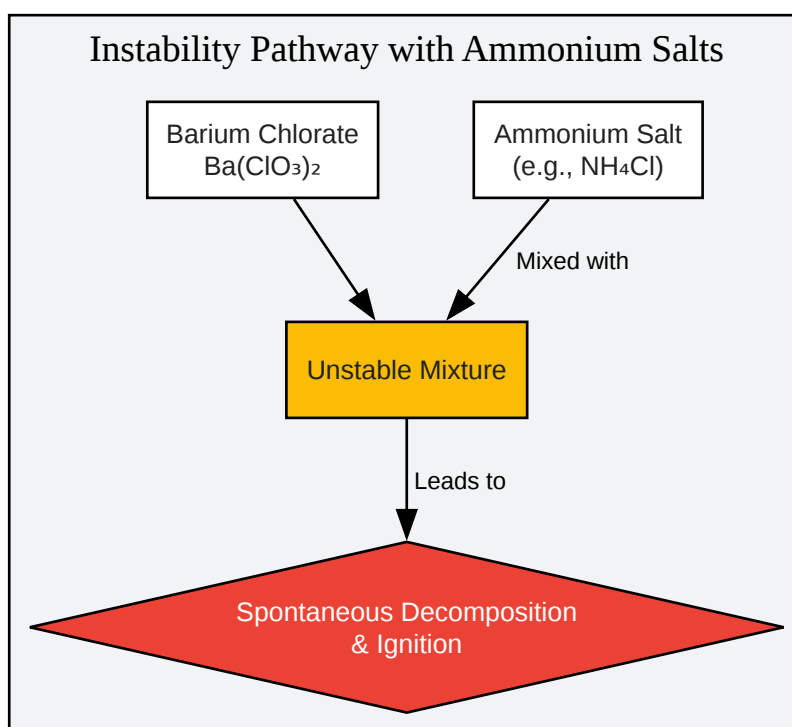
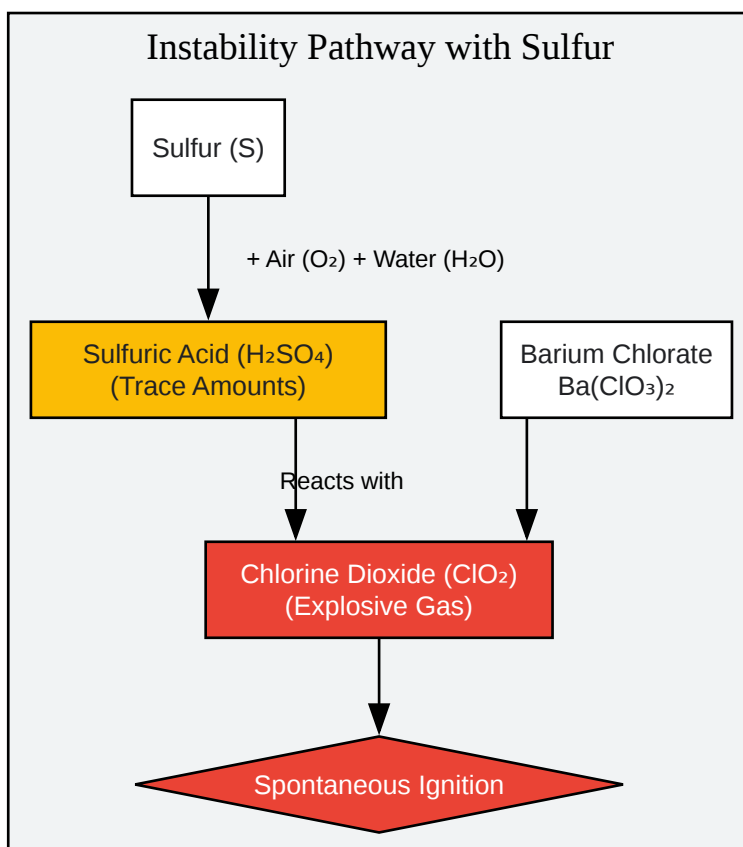
- Objective: To synthesize **barium chlorate** from barium chloride and sodium chlorate.
- Reaction:  $\text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba}(\text{ClO}_3)_2 + 2 \text{NaCl}$  [\[7\]](#)
- Methodology:
  - Prepare separate aqueous solutions of barium chloride and sodium chlorate.
  - Mix the two solutions.
  - Concentrate the resulting mixture by heating to evaporate some of the water.
  - Cool the concentrated solution. **Barium chlorate**, being less soluble than the other salts, will precipitate out. [\[7\]](#)
  - Filter the solution to collect the **barium chlorate** crystals.
  - To improve purity and remove sodium contamination, recrystallize the product by dissolving it in a minimum amount of hot water and allowing it to cool slowly. [\[3\]](#)

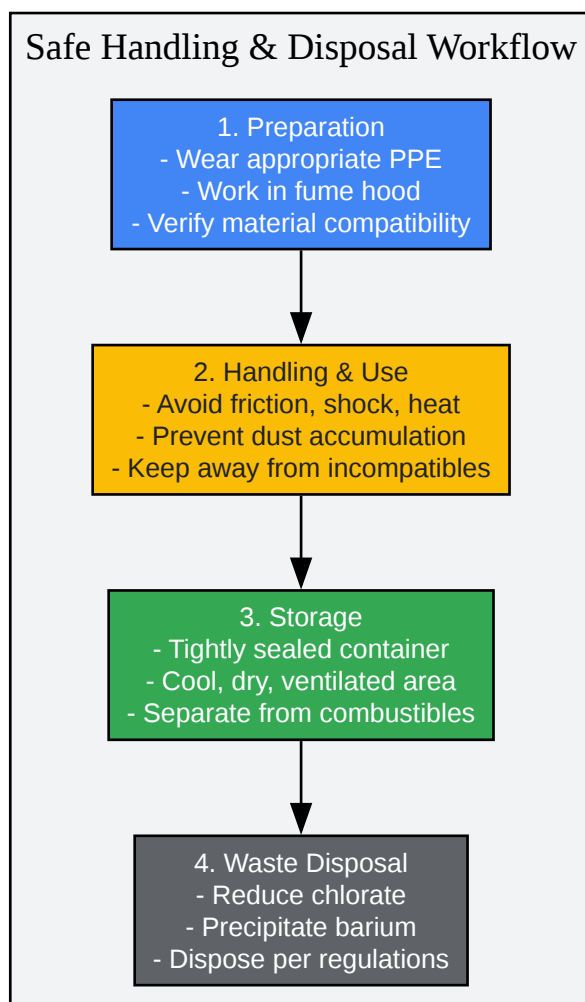
### Protocol 2: Neutralization and Disposal of **Barium Chlorate** Waste

- Objective: To safely neutralize **barium chlorate** for disposal.
- Methodology:
  - Reduction of Chlorate: In a well-ventilated hood, dissolve the **barium chlorate** waste in water. Slowly add a reducing agent, such as sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) or sodium metabisulfite, to the solution. This will reduce the chlorate ion ( $\text{ClO}_3^-$ ) to the less hazardous chloride ion ( $\text{Cl}^-$ ).

- Precipitation of Barium: After the reduction is complete, add a solution of sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). This will precipitate the toxic soluble barium ions as highly insoluble and much less hazardous barium sulfate ( $\text{BaSO}_4$ ).
- Disposal: Filter the mixture to separate the solid barium sulfate. Dispose of the solid and the remaining liquid filtrate in accordance with local, state, and federal environmental regulations.[\[10\]](#)

## Diagrams





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